Sandaracopimaradiene

Description

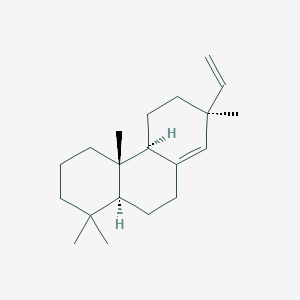

Structure

3D Structure

Properties

CAS No. |

1686-61-9 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(4aS,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m0/s1 |

InChI Key |

XDSYKASBVOZOAG-RAUXBKROSA-N |

SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution

Phytochemical Investigations of Plant Sources

Sandaracopimaradiene has been identified as a key intermediate in the biosynthesis of phytoalexins in rice (Oryza sativa). Phytoalexins are antimicrobial compounds produced by plants to defend against pathogens. In rice, a specific enzyme known as ent-sandaracopimaradiene (B1252091) synthase, designated OsKSL10 in the well-studied Nipponbare cultivar, catalyzes the conversion of ent-copalyl diphosphate (B83284) into ent-sandaracopimaradiene. This compound then serves as the precursor for the production of the oryzalexin family of phytoalexins. The biosynthesis of these defensive compounds, including the initial formation of this compound, can be induced by stressors such as UV irradiation.

Investigations into the chemical constituents of Tetradenia riparia, a medicinal plant used in traditional African medicine, have led to the isolation of a specific derivative of this compound. The compound, 8(14),15-sandaracopimaradiene-7α,18-diol, has been identified as a significant bioactive principle within the plant's leaves. acs.orgnih.govmdpi.com This particular diterpenediol was isolated from chloroform extracts of the leaves and has been shown to be responsible for the plant's anthelmintic (anti-parasitic worm) activity. acs.org Further studies have also noted its presence in the dichloromethane fraction of leaf extracts, where it exhibited antibacterial properties. nih.gov

Kaempferia galanga, commonly known as sand ginger, is another botanical source of this compound and its derivatives. Phytochemical analyses of the rhizome of this plant have identified this compound as one of over 50 compounds present. Furthermore, a hydroxylated derivative, this compound-9α-ol, has been isolated and investigated for its biological activities. Research has indicated that this specific compound exhibits anti-cancer effects against human lung cancer and mouth squamous cell carcinoma cell lines.

The genus Isodon, belonging to the Lamiaceae family, is known for producing a rich array of diterpenoids. While this compound itself has not been explicitly reported in all studies, phytochemical investigations of species such as Isodon amethystoides have led to the discovery of numerous related diterpenoids based on the isopimarane scaffold. These findings suggest that the metabolic pathways for producing this compound-type structures are active within this genus, making it a prospective source for similar compounds.

Beyond the aforementioned species, this compound and its derivatives have been isolated from other plant genera. In the genus Juniperus, this compound has been identified in Juniperus thurifera. researchgate.net The closely related pimara-8(14),15-dien-3β,18-diol has also been found in Juniperus thurifera var. africana. researchgate.net While extensive research on the genus Premna has identified over 250 compounds, including numerous diterpenoids, the specific presence of this compound is not prominently documented in broad reviews. nih.gov Similarly, the Xylopia genus is a rich source of diterpenoids, but specific reports on this compound are less common. niscpr.res.inresearchgate.net

Mycocosmic Presence and Fungal Metabolites

Historically, this compound was primarily associated with higher plants. However, research has confirmed its presence as a fungal metabolite. The first evidence of its production by a fungus came from the isolation of (−)-sandaracopimaradiene from Phomopsis amygdali, a fusicoccin-producing fungus.

More detailed biosynthetic studies have been conducted on the fungus Arthrinium sacchari. In this species, a unique two-enzyme pathway responsible for the synthesis of (−)-sandaracopimaradiene has been identified. This pathway involves two distinct terpene cyclases, abbreviated as AsPS and AsCPS, which work sequentially to convert the primary precursor into the final this compound structure. This discovery has provided significant insight into the evolution and diversity of terpene biosynthesis in fungi.

Data Tables

Table 1: this compound and its Derivatives in Plant Sources

| Plant Species | Part of Plant | Compound Isolated | Reference |

| Oryza sativa (cv. Nipponbare) | - | ent-Sandaracopimaradiene (as a biosynthetic precursor) | |

| Tetradenia riparia | Leaves | 8(14),15-Sandaracopimaradiene-7α,18-diol | acs.orgnih.govmdpi.com |

| Kaempferia galanga | Rhizome | This compound, this compound-9α-ol | |

| Isodon amethystoides | Twigs & Leaves | Isopimarane and 3,4-seco isopimarane diterpenoids | |

| Juniperus thurifera | - | This compound | researchgate.net |

| Juniperus thurifera var. africana | - | Pimara-8(14),15-dien-3β,18-diol | researchgate.net |

Table 2: this compound in Fungal Sources

| Fungal Species | Compound Isolated | Biosynthetic Enzymes | Reference |

| Phomopsis amygdali | (−)-Sandaracopimaradiene | - | |

| Arthrinium sacchari | (−)-Sandaracopimaradiene | AsPS and AsCPS |

Discovery in Arthrinium sacchari

The discovery of (−)-sandaracopimaradiene in the fungus Arthrinium sacchari was the result of genome mining for labdane-related diterpenoids (LRDs) beilstein-journals.orgbeilstein-journals.orgnih.gov. Researchers identified a unique pair of terpene cyclases (TCs), designated AsPS and AsCPS, within the fungal genome beilstein-journals.orgnih.govresearchgate.net. These enzymes were found to be part of a gene cluster that also includes a putative geranylgeranyl diphosphate synthase (AsGGS) gene, suggesting their involvement in diterpene biosynthesis beilstein-journals.orgnih.gov.

Further investigation through heterologous expression in Aspergillus oryzae and biochemical characterization of the recombinant proteins confirmed their roles beilstein-journals.orgnih.govnih.govresearchgate.net. The study demonstrated a two-enzyme pathway where AsCPS first synthesizes copalyl diphosphate, which is then converted by AsPS into (−)-sandaracopimaradiene beilstein-journals.orgnih.govnih.govresearchgate.net. This discovery was significant as it unveiled an unprecedented two-enzyme system for isopimaradiene biosynthesis in fungi, distinct from the typically known bifunctional terpene cyclases beilstein-journals.orgnih.gov.

Table 1: Enzymes in Arthrinium sacchari for this compound Biosynthesis

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Copalyl Diphosphate Synthase | AsCPS | Synthesizes copalyl diphosphate |

| Isopimaradiene Synthase | AsPS | Converts copalyl diphosphate to (−)-sandaracopimaradiene |

Characterization from Phomopsis amygdali

The characterization of (−)-sandaracopimaradiene from the fusicoccin-producing fungus Phomopsis amygdali F6 marked one of the first pieces of evidence for its existence in fungi tandfonline.com. A chemical analysis of the diterpene hydrocarbons produced by this fungus identified several related compounds. The presence of (−)-sandaracopimaradiene was confirmed using gas chromatography-mass spectrometry (GC-MS), proton nuclear magnetic resonance (1H-NMR), and optical rotation measurements tandfonline.com.

Alongside this compound, several other tri- and tetracyclic diterpene hydrocarbons were isolated and identified from the mycelia of P. amygdali F6. This finding was important for efforts to characterize the genes encoding the corresponding fungal diterpene cyclases tandfonline.com. The co-occurrence of these compounds provides insights into the potential biosynthetic relationships and the complex cyclization mechanisms within the fungus tandfonline.com.

Table 2: Diterpene Hydrocarbons Identified in Phomopsis amygdali F6

| Compound Name | |

|---|---|

| (+)-phyllocladene | |

| (−)-sandaracopimaradiene | |

| (+)-isopimara-8,15-diene | |

| (+)-pimara-8(14),15-diene |

Related Fungal Diterpenes

Diterpenes are a diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (GGPP) mdpi.com. In fungi, these compounds exhibit a wide range of unique carbon skeletons and biological activities nih.gov. Pimarane (B1242903) diterpenes, the class to which this compound belongs, are tricyclic compounds commonly found in both plants and fungi mdpi.com. They are categorized based on their stereochemistry into pimarane, isopimarane, ent-pimarane, and ent-isopimarane types mdpi.com.

Fungi are known to produce a variety of other structurally distinct diterpenoids. Some notable classes include:

Fusicoccanes : Characterized by a 5-8-5 tricyclic ring system, these diterpenes have been identified in fungi such as Fusicoccum and Alternaria species nih.gov.

Guanacastanes : These diterpenoids possess a 5-7-6 ring-fused structure and have been found in fungal genera like Cercospora, Coprinus, and Verticillium nih.gov.

Cyathanes : Produced by fungi from the Cyathus and Hericium genera, these compounds feature a unique carbon skeleton nih.gov.

Pleuromutilin : This tricyclic diterpene with antimicrobial properties was first discovered in basidiomycete fungi like Pleurotus mutilis and Pleurotus passeckerianus nih.gov.

The study of these diverse fungal diterpenes opens avenues for genome mining, enzymology research, and the discovery of new bioactive compounds nih.gov.

Biosynthetic Pathways and Enzymology of Sandaracopimaradiene

Fundamental Diterpenoid Biosynthesis

The journey to sandaracopimaradiene starts with the synthesis of universal isoprenoid precursors, which are subsequently elongated and cyclized to form the diterpene backbone.

In most bacteria, as well as in the plastids of plants and photosynthetic organisms, the essential five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govnih.gov This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants and other eukaryotes. nih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govnih.gov A series of enzymatic reactions then converts this initial product into MEP and subsequently into IPP and DMAPP, the universal building blocks for all isoprenoids. nih.govresearchgate.net

Table 1: Key Enzymatic Steps of the MEP Pathway

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov |

| 2 | DXP reductoisomerase (DXR/IspC) | Reductive isomerization of DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.gov |

| 3 | CDP-ME synthetase (IspD) | Coupling of MEP with cytidine (B196190) 5'-triphosphate (CTP) to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.gov |

| 4 | CDP-ME kinase (IspE) | ATP-dependent phosphorylation of CDP-ME to form CDP-MEP. nih.gov |

| 5 | MEcPP synthase (IspF) | Cyclization of CDP-MEP to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.gov |

| 6 | HMBPP synthase (IspG) | Ring-opening and reductive dehydration of MEcPP to create 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP). nih.govresearchgate.net |

| 7 | HMBPP reductase (IspH) | Conversion of HMBPP into a mixture of IPP and DMAPP. nih.gov |

Once the C5 units IPP and DMAPP are available, they are assembled into the C20 precursor required for diterpenoid synthesis. nih.gov This process is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). frontiersin.org The enzyme facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. frontiersin.org This elongation process first yields geranyl diphosphate (GPP, C10), then farnesyl diphosphate (FPP, C15), and ultimately the linear C20 diterpene precursor, geranylgeranyl diphosphate (GGPP). nih.gov GGPP is the direct substrate for the subsequent cyclization reactions that define the vast diversity of diterpenoid structures. nih.gov

Terpene Cyclase Catalysis

The conversion of the linear GGPP into the complex cyclic structure of this compound is orchestrated by a class of enzymes known as terpene cyclases or synthases (TCs/TPSs). These enzymes catalyze some of the most complex reactions in chemistry, often involving intricate carbocation-mediated cyclizations and rearrangements.

Diterpene synthases (diTPSs) are broadly categorized into two mechanistically distinct classes based on their amino acid sequence motifs and how they initiate the cyclization cascade. nih.govnih.govnih.gov

Class II Diterpene Synthases: These enzymes typically possess a characteristic DXDD motif. nih.gov They initiate catalysis through the protonation of a double bond in the GGPP substrate, usually the terminal olefin. nih.govresearchgate.net This protonation triggers the first cyclization event, converting the linear GGPP into a bicyclic diphosphate intermediate. nih.govfrontiersin.org

Class I Diterpene Synthases: These enzymes are characterized by a highly conserved aspartate-rich DDXXD motif. nih.govnih.gov This motif is crucial for binding divalent metal ions (typically Mg²⁺), which coordinate to the diphosphate group of the substrate. nih.gov Catalysis is initiated by the ionization of the diphosphate group, releasing pyrophosphate and generating a carbocation. nih.govnih.gov This carbocation then drives further cyclization and rearrangement reactions, ultimately leading to the final terpene hydrocarbon skeleton. nih.gov

In many biosynthetic pathways, Class II and Class I enzymes act sequentially. The Class II enzyme first produces a stable bicyclic intermediate, which is then used as the substrate by the Class I enzyme to generate the final, more complex, cyclic product. nih.govfrontiersin.org

Table 2: Comparison of Class I and Class II Diterpene Synthases

| Feature | Class I Synthase | Class II Synthase |

|---|---|---|

| Catalytic Motif | DDXXD / (N,D)DXX(S,T)XXXE nih.gov | DXDD nih.gov |

| Initiation Mechanism | Ionization of the diphosphate moiety nih.govnih.gov | Protonation of a C=C double bond nih.govnih.gov |

| Co-factor | Requires divalent metal ions (e.g., Mg²⁺) nih.gov | Does not require metal ions for initiation |

| Typical Substrate | Bicyclic diphosphates (e.g., CPP) nih.gov | Acyclic isoprenoid diphosphates (e.g., GGPP) frontiersin.org |

| Typical Product | Diterpene hydrocarbon or alcohol nih.gov | Bicyclic diphosphate intermediate nih.gov |

The biosynthesis of this compound proceeds through the crucial bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). researchgate.net A Class II diTPS, specifically a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the characteristic bicyclic labdane-type structure of (+)-CPP. researchgate.net This intermediate represents a key branch point in diterpenoid biosynthesis, as different stereoisomers of CPP (e.g., (+)-CPP, ent-CPP, and syn-CPP) can be funneled into various downstream pathways to produce a wide array of diterpenoids. researchgate.netwikipedia.org The formation of (+)-CPP is the committed step that directs biosynthesis towards this compound and related compounds. This (+)-CPP intermediate then serves as the direct substrate for a Class I diTPS. researchgate.netresearchgate.net

While many organisms utilize separate Class II and Class I enzymes, a more streamlined enzymatic architecture exists in the form of bifunctional terpene cyclases, also known as diterpene cyclases/synthases (DCSs). oup.comresearchgate.net These remarkable enzymes are single polypeptide chains that contain both a Class II active site and a Class I active site. oup.comnih.gov

Recent research has identified such bifunctional enzymes in bacteria. oup.comresearchgate.net These enzymes can perform the complete two-step conversion from GGPP to a final diterpene product. For instance, a bifunctional synthase can first catalyze the cyclization of GGPP to an intermediate like (+)-CPP in its Class II domain (CPS activity). researchgate.netoup.com Without releasing the intermediate, it then channels it to the Class I domain, which catalyzes the second ionization-dependent cyclization to produce the final tricyclic diterpene, such as this compound. oup.com This fusion of catalytic functions into a single protein provides an efficient mechanism for the synthesis of complex diterpenoids and is believed to be an evolutionary precursor to the plant terpene synthase gene family. oup.comnih.gov The enzyme responsible for producing this compound from Streptomyces platensis is an example of such a bifunctional enzyme that synthesizes (+)-CPP and then converts it to the final product.

Specific Biosynthetic Enzyme Systems

The formation of the this compound skeleton from the universal precursor geranylgeranyl diphosphate (GGPP) is a complex cyclization reaction catalyzed by enzymes known as terpene cyclases (TCs). These enzymes exhibit remarkable diversity in their structure and mechanism.

In the fungus Arthrinium sacchari, the biosynthesis of (-)-sandaracopimaradiene is accomplished through a unique two-enzyme pathway involving two distinct terpene cyclases, AsCPS and AsPS. This system contrasts with the typical fungal pathway where a single bifunctional enzyme handles the entire cyclization process.

Genome mining revealed that the genes for AsCPS and AsPS are located within a biosynthetic gene cluster. AsCPS functions as a class II terpene cyclase, initiating the pathway by converting the linear precursor GGPP into the bicyclic intermediate, copalyl diphosphate (CPP). Subsequently, AsPS, a class I terpene cyclase, catalyzes the further cyclization of CPP to produce the final tricyclic product, (-)-sandaracopimaradiene.

The domain architecture of these enzymes is noteworthy. AsCPS contains the characteristic β and γ domains, but its α domain is truncated and likely non-functional. Conversely, AsPS possesses a catalytically active α domain and an inactive β domain. This separation of class II and class I activities into two distinct enzymes represents an interesting evolutionary trait in fungal terpene biosynthesis.

Table 1: Enzymes in Fungal Biosynthesis of (-)-Sandaracopimaradiene

| Enzyme | Organism | Function | Precursor | Product |

| AsCPS | Arthrinium sacchari | Class II terpene cyclase; cyclizes GGPP | GGPP | Copalyl diphosphate (CPP) |

| AsPS | Arthrinium sacchari | Class I terpene cyclase; cyclizes CPP | CPP | (-)-Sandaracopimaradiene |

In the plant kingdom, particularly in rice (Oryza sativa), the biosynthesis of the enantiomeric form, ent-sandaracopimaradiene (B1252091), is a crucial step in the production of defensive phytoalexins known as oryzalexins. The key enzyme responsible for this transformation is OsKSL10 (Oryza sativa kaurene synthase-like 10).

OsKSL10 is a diterpene synthase that catalyzes the conversion of ent-copalyl diphosphate (ent-CPP) into ent-sandaracopimaradiene. This compound serves as the direct precursor for a variety of oryzalexins (A-F), which are antimicrobial compounds produced by the rice plant in response to pathogen attack, such as from the fungus Fusarium moniliforme, or other stressors like UV irradiation. The characterization of OsKSL10 has been fundamental to understanding the complete biosynthetic pathways of these important defensive metabolites in rice.

Information regarding the engineered enzyme system involving SmMDS mutagenesis for the production of this compound is not available in the reviewed scientific literature.

Post-Cyclization Modifications: Cytochrome P450 Monooxygenases

Following the formation of the core this compound skeleton, its structural diversity is vastly expanded through the action of cytochrome P450 monooxygenases (P450s). These enzymes introduce oxygen atoms into the hydrocarbon backbone, typically in the form of hydroxyl groups, which is a critical step in the biosynthesis of bioactive natural products.

In rice, the ent-sandaracopimaradiene scaffold produced by OsKSL10 undergoes a series of specific hydroxylation events catalyzed by a suite of P450 enzymes to generate the final oryzalexin phytoalexins. This multi-step enzymatic cascade is a prime example of how P450s contribute to metabolic diversification.

The process is initiated by the enzyme OsCYP701A8, which hydroxylates ent-sandaracopimaradiene at the C3α position. This initial step is followed by further oxidations catalyzed by other P450s, which determine the final structure of the oryzalexin. For instance, OsCYP76M6 and OsCYP76M8 catalyze subsequent hydroxylations at the C7β and C9β positions, respectively. The action of OsCYP76M8 leads to the formation of oryzalexin E (3α,9β-dihydroxy-ent-sandaracopimaradiene), while the involvement of OsCYP76M6 results in oryzalexin D (3α,7β-dihydroxy-ent-sandaracopimaradiene).

Table 2: Key P450 Enzymes in Oryzalexin Biosynthesis

| Enzyme | Organism | Substrate | Position of Hydroxylation | Product(s) |

| OsCYP701A8 | Oryza sativa | ent-Sandaracopimaradiene | C3α | 3α-hydroxy-ent-sandaracopimaradiene |

| OsCYP76M6 | Oryza sativa | 3α-hydroxy-ent-sandaracopimaradiene | C7β | Oryzalexin D (3α,7β-dihydroxy-ent-sandaracopimaradiene) |

| OsCYP76M8 | Oryza sativa | 3α-hydroxy-ent-sandaracopimaradiene | C9β | Oryzalexin E (3α,9β-dihydroxy-ent-sandaracopimaradiene) |

The oxidative enzymes involved in the modification of this compound, particularly the cytochrome P450s, exhibit high degrees of regiospecificity and stereospecificity. These properties are crucial for the controlled synthesis of specific, biologically active molecules.

Regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular position or region on the substrate molecule. The P450s in rice phytoalexin biosynthesis are highly regiospecific; for example, OsCYP701A8 specifically targets the C3 position of the ent-sandaracopimaradiene ring system, while OsCYP76M6 and OsCYP76M8 target the C7 and C9 positions, respectively. This precise control prevents the formation of a random mixture of hydroxylated isomers.

Stereospecificity is the property of an enzyme to act on or produce a specific stereoisomer. The hydroxylation reactions catalyzed by these P450s are also stereospecific. OsCYP701A8 introduces the hydroxyl group specifically in the alpha (α) configuration at the C3 position. Similarly, the subsequent hydroxylations at C7 and C9 occur with a defined beta (β) stereochemistry. This enzymatic precision ensures that the final natural products have the exact three-dimensional structure required for their defensive biological functions.

Gene Cluster Organization and Regulation

The biosynthesis of complex natural products like this compound is a multi-step process requiring the sequential action of several enzymes. In many organisms, particularly fungi and plants, the genes encoding these enzymes are often physically grouped together in the genome. This arrangement, known as a biosynthetic gene cluster (BGC), facilitates the efficient and coordinated regulation of the entire pathway. rsc.orgnih.gov

Identification of Biosynthetic Gene Clusters in Plants and Fungi

The organization of genes into BGCs is a well-documented phenomenon in fungi, where they are prolific producers of secondary metabolites. rsc.orgnih.gov These clusters typically contain the core synthase gene, such as a diterpene synthase for this compound, alongside genes for modifying enzymes like cytochrome P450 monooxygenases (CYPs) and transferases. researchgate.net The systematic sequencing of fungal genomes has enabled the identification of thousands of BGCs, providing a valuable resource for discovering novel biosynthetic pathways. nih.gov While this compound-specific clusters in fungi are not as extensively characterized as some other terpenoids, the general principles of fungal BGC organization provide a framework for their identification.

In plants, the clustering of genes for specialized metabolism is less common than in fungi, but numerous examples now exist. nih.gov These plant BGCs often contain 3 to 10 non-homologous genes that participate in a shared biosynthetic pathway. nih.gov The discovery of one pathway gene can lead to the identification of others by examining flanking genomic regions. nih.gov

Research in rice (Oryza sativa) has revealed that genes for diterpenoid phytoalexin biosynthesis are physically linked. For example, the class II terpene synthase producing syn-copalyl diphosphate and the class I terpene synthase OsDTS2 (which produces syn-pimara-7,15-diene, a related pimarane (B1242903) diterpene) are located in the same genomic region on chromosome 4. nih.gov This physical linkage suggests an evolutionary coupling to ensure the co-segregation of genes involved in the same defense pathway. nih.gov Similarly, a specific monofunctional class I diterpene synthase, CovfSDS, responsible for converting (+)-copalyl diphosphate into (-)-sandaracopimaradiene, has been identified and characterized from Chamaecyparis obtusa var. formosana. nih.gov The clustering of such synthases with subsequent modifying enzymes, like CYPs, is a prevalent feature in multiple plant genomes. nih.gov

Table 1: Examples of Genes Involved in Pimarane-type Diterpene Biosynthesis Clusters. This table highlights key enzymes and their genetic basis in representative organisms, illustrating the components of putative this compound-related biosynthetic gene clusters.

Coordinated Gene Expression in Response to Elicitors

A key advantage of gene clustering is the ability to coordinately regulate the expression of all necessary pathway genes. nih.gov This ensures that cellular resources are efficiently mobilized to produce specialized metabolites, like this compound, only when needed, often as a defense response against pathogens or herbivores. This regulation is frequently triggered by external stimuli known as elicitors. nih.gov

Elicitors can be of biotic origin (e.g., fragments from fungal cell walls) or abiotic origin (e.g., UV radiation, heavy metals). researchgate.netphytojournal.com Upon perception by the plant or fungal cell, elicitors activate complex signal transduction pathways that lead to the transcriptional activation of defense-related genes, including those within biosynthetic gene clusters. nih.govnih.gov

In rice, for instance, UV irradiation is a well-established method for inducing the biosynthesis of diterpenoid phytoalexins, including precursors like ent-sandaracopimaradiene. nih.gov This induction is the result of the upregulated expression of the relevant diterpene synthase genes. nih.gov Phytohormones, particularly jasmonic acid (JA) and its derivative methyl jasmonate (MeJA), are critical signaling molecules in these defense pathways. researchgate.netnih.gov Studies have shown that treatment with MeJA can induce oxidative stress and significantly increase the activity of defense-related enzymes and the production of terpenoids. nih.gov The coordinated upregulation of genes in the biosynthetic pathway following an elicitor signal ensures the timely and robust production of the defensive compound. mdpi.comnih.gov

Table 2: Influence of Elicitors on the Coordinated Regulation of Diterpenoid Biosynthesis. This table summarizes the effects of various elicitors on the induction of biosynthetic pathways related to this compound and other terpenoids.

Chemical Synthesis and Derivatization Strategies

Asymmetric Total Synthesis of Sandaracopimaradiene

A fundamental challenge in the synthesis of natural products is the precise control over the spatial arrangement of atoms, known as stereochemistry. rijournals.com In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. libretexts.org

In the total synthesis of ent-sandaracopimaradiene (B1252091), stereochemical control is paramount to achieving the correct three-dimensional structure. The strategy employed relies on establishing key stereocenters early in the synthetic sequence and ensuring that subsequent reactions proceed with high stereoselectivity. rijournals.comyoutube.com Although some racemization was observed during the crucial B-ring closure reaction, the desired optically pure tricyclic enone intermediate was successfully obtained through recrystallization. oup.com This step was critical for ensuring the enantiomeric purity of the final product. The ability to control the stereochemical outcome is essential for creating compounds with specific biological functions and for advancing drug discovery and materials science. researchgate.net

| Parameter | Description | Relevance in Synthesis |

| Asymmetric Synthesis | A method that produces a stereoisomeric product in unequal amounts. researchgate.net | Essential for producing the specific enantiomer of this compound found in nature. |

| Enantioselectivity | The degree to which one enantiomer is preferentially produced over the other. | High enantioselectivity reduces the need for difficult separation of isomers and increases the overall efficiency. |

| Stereochemical Control | Strategies used to influence the stereochemistry of a reaction. youtube.com | Involves the use of chiral catalysts or auxiliaries and substrate-controlled reactions to build the complex 3D structure. researchgate.net |

| Purification | Techniques like recrystallization are used to separate enantiomers or diastereomers. | Used to isolate the optically pure intermediate, correcting for any loss of stereochemical control in prior steps. oup.com |

The asymmetric total synthesis of ent-sandaracopimaradiene utilizes several powerful synthetic methodologies. oup.com Two key transformations are the B-alkyl Suzuki-Miyaura coupling and a Lewis acid-mediated B-ring formation. nih.govoup.comtandfonline.com The Suzuki-Miyaura coupling is a robust carbon-carbon bond-forming reaction, while the subsequent cyclization step constructs the core ring system of the molecule. oup.com

This synthesis also incorporates a cascade reaction, a process involving multiple transformations that occur in a single step without the need to isolate intermediates. 20.210.105rsc.org Cascade reactions are highly efficient as they save time, resources, and reduce waste, aligning with the principles of "green chemistry". 20.210.105 The Lewis acid-mediated cyclization to form the B-ring can be viewed as a cationic cascade, where an initial carbocation triggers a series of bond-forming events to rapidly build molecular complexity. oup.comnih.gov

Divergent Synthetic Approaches to Related Diterpenes

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds. mdpi.comchemrxiv.org This approach is particularly valuable for synthesizing families of natural products. Researchers are interested in developing a divergent synthesis from a single precursor to access both (+)-pimaradiene and (–)-sandaracopimaradiene, which are epimers. uni-muenchen.de

Furthermore, a hybrid oxidative approach combining chemical and enzymatic methods enables the divergent synthesis of a wide array of complex diterpenes. nih.govnih.gov This chemoenzymatic platform allows for the selective oxidation of previously inaccessible sites on the core carbocycle. nih.gov By leveraging the substrate promiscuity of certain enzymes, it is possible to introduce hydroxyl groups at various positions, which can then be used to trigger skeletal rearrangements, providing access to different diterpene families such as ent-kauranes and ent-atisanes. nih.govresearchgate.net

| Synthetic Strategy | Core Principle | Application to Diterpenes |

| Divergent Synthesis | A common precursor is elaborated into a variety of distinct final products. mdpi.com | Used to synthesize different pimaradiene epimers and other related diterpenoid families from a shared intermediate. chemrxiv.orguni-muenchen.de |

| Chemoenzymatic Synthesis | Combines the selectivity of biocatalysts (enzymes) with the practicality of traditional chemical reactions. nih.gov | Enables selective C–H oxidation at positions difficult to access with conventional reagents, creating diverse oxidized diterpenes. nih.gov |

| Hybrid Oxidative Approach | Strategically combines chemical and enzymatic oxidation methods. nih.gov | Provides streamlined access to complex natural products with rich oxygenation patterns and skeletal diversity. researchgate.net |

Synthetic Access to Derivatized Sandaracopimaranes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.gov They involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. By creating a series of derivatized sandaracopimaranes, researchers can probe the specific structural features required for a desired biological effect. For example, R-group decomposition allows chemists to analyze how different substituents on the sandaracopimarane scaffold influence its activity. nih.gov This rational, data-driven approach is crucial for optimizing lead compounds to improve potency or reduce toxicity. nih.gov

Nature synthesizes the vast diversity of oxidized diterpenoids through the action of enzymes, particularly Cytochrome P450 (CYP) monooxygenases. uni-muenchen.de It is hypothesized that simple diterpene hydrocarbons like this compound serve as the initial substrates for these CYP enzymes, which then introduce hydroxyl and carbonyl groups to create more complex and biologically active molecules. uni-muenchen.de

In the laboratory, this biosynthetic strategy can be mimicked. A chemoenzymatic platform that uses a combination of chemical and enzymatic oxidation methods allows for the targeted oxidation of the sandaracopimarane skeleton. nih.govnih.gov This approach provides access to a range of highly oxidized diterpenes that would be challenging to synthesize using purely chemical methods. nih.gov Enzymes can catalyze reactions at specific, unactivated C-H bonds, offering a level of selectivity that is often difficult to achieve with traditional reagents. nih.gov

Metabolic Engineering and Synthetic Biology for Production

Heterologous Production Systems

The reconstruction of the sandaracopimaradiene biosynthetic pathway in microbial hosts is a cornerstone of its biotechnological production. Several platforms have been explored, each with unique advantages for expressing the necessary diterpene synthases and engineering precursor supply.

Escherichia coli is a widely used host for heterologous biosynthesis due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.govmdpi.com The production of diterpenes like this compound in E. coli begins with engineering the native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which provides the universal isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These precursors are condensed to form the C20 molecule geranylgeranyl diphosphate (GGPP), the direct substrate for diterpene synthases. nih.gov

The final step involves the introduction of a suitable diterpene synthase. This compound is often produced as a side product by promiscuous synthases. For instance, levopimaradiene (B1200008) synthase (LPS) from Ginkgo biloba, when expressed in E. coli, catalyzes the cyclization of GGPP to form levopimaradiene as the main product, but also generates isomeric side products including abietadiene, neoabietadiene, and this compound. nih.gov Research has focused on engineering both the precursor pathway and the synthase itself to improve titers and control product distribution.

| Engineering Strategy | Key Genes/Mutations | Observed Outcome | Reference |

|---|---|---|---|

| MEP Pathway Enhancement | Overexpression of dxs, idi, ispD, ispF | Amplified flux towards IPP and DMAPP precursors, leading to increased total diterpenoid yield. | nih.gov |

| Comparison of Precursor Pathways | MEP pathway enhancement vs. heterologous MEV pathway introduction | Incorporation of a heterologous mevalonate (B85504) (MEV) pathway resulted in significantly higher diterpene yields compared to MEP pathway enhancement alone. | nih.gov |

| Synthase Expression | Expression of Ginkgo biloba levopimaradiene synthase (LPS) | Production of levopimaradiene along with side products abietadiene and this compound. | nih.gov |

| Protein Engineering of LPS | LPS mutant Y700H | Abolished abietadiene synthesis and increased the proportion of this compound in the product mixture. | nih.gov |

Filamentous fungi, particularly Aspergillus oryzae, are attractive hosts for producing complex natural products. mdpi.com Recognized as a safe strain for industrial applications, A. oryzae possesses a robust capacity for secreting enzymes and producing a variety of secondary metabolites. mdpi.com Its ability to perform complex post-translational modifications makes it a suitable chassis for expressing plant-derived enzymes, such as diterpene synthases, which can be challenging in prokaryotic hosts. uni-hannover.de

While specific reports on engineering A. oryzae for this compound production are emerging, its successful use in synthesizing other complex molecules, such as ergot alkaloids, demonstrates its potential. rsc.org The natural production of (-)-sandaracopimaradiene has been identified in other fungi, such as Phomopsis amygdali, indicating that fungal systems are inherently capable of synthesizing this class of compounds. oup.comnih.gov The metabolic engineering strategies developed for other fungi, including pathway optimization and gene integration, can be applied to develop A. oryzae as a dedicated cell factory for this compound. uni-hannover.de

Yeast, including Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have been extensively engineered to function as biorefineries for producing a wide range of chemicals and biofuels from renewable feedstocks. nih.govchalmers.semdpi.com These eukaryotic hosts are advantageous for producing plant-derived terpenes due to the presence of the mevalonate (MVA) pathway, which is the natural route for isoprenoid precursor synthesis in eukaryotes, and their ability to express membrane-associated cytochrome P450 enzymes often required for downstream modifications of the diterpene scaffold.

Metabolic engineering in yeast for diterpenoid production typically involves upregulating the MVA pathway to boost the supply of GGPP. nih.govnih.gov For example, overexpressing key enzymes like HMG-CoA reductase is a common strategy to increase precursor flux. researchgate.net Following the enhancement of the precursor supply, the introduction of a specific diterpene synthase, such as a this compound synthase, directs the metabolic flux toward the desired product. The ability to compartmentalize pathways within organelles like the mitochondria and to perform high-throughput screening makes yeast a powerful platform for optimizing this compound production. nih.govresearchgate.net

Optimization Strategies for Enhanced Production

Achieving economically viable titers of this compound in microbial hosts requires extensive optimization of the engineered biosynthetic pathways. Key strategies focus on increasing the carbon flux towards the final product and fine-tuning the catalytic properties of the enzymes involved.

A primary bottleneck in the microbial production of any terpenoid is the limited availability of the universal precursors, IPP and DMAPP, and the subsequent C20 intermediate, GGPP. nih.govnih.gov Significant efforts have been made to amplify the metabolic flux from central carbon metabolism towards these key intermediates.

In E. coli, a common approach is to overexpress the rate-limiting enzymes of the endogenous MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP isomerase (idi). mdpi.comnih.gov Combining the overexpression of multiple pathway genes (e.g., dxs, idi, ispD, ispF) has been shown to synergistically increase diterpene yields. nih.gov An alternative and often more effective strategy is the introduction of the entire heterologous MVA pathway from yeast, which can bypass the regulatory mechanisms of the native MEP pathway and lead to substantially higher precursor availability. nih.gov

| Host Strain/Pathway | Engineering Approach | Relative Diterpene Yield Increase | Reference |

|---|---|---|---|

| E. coli with MEP Pathway | Overexpression of idi, dxs, and dxr | Significant increase over baseline | nih.gov |

| E. coli with MEP Pathway | Supplementation with 50 mM pyruvate (B1213749) | ~2-fold increase | nih.gov |

| E. coli with Heterologous MEV Pathway | Introduction of the MEV pathway | Significantly higher yields than MEP enhancement | nih.gov |

| E. coli with MEP Pathway | Episomal expression of dxs, idi, ispD, ispF | Amplified precursor pools for GGPPS | nih.gov |

Diterpene synthases are often promiscuous, generating a mixture of related products from a single GGPP substrate. nih.gov While this promiscuity is a source of natural chemical diversity, it is undesirable for industrial production where a single, high-purity product is required. Protein engineering provides a powerful tool to alter the function of these enzymes, improving their catalytic efficiency and, crucially, controlling their product selectivity.

Site-directed mutagenesis can be used to modify the active site of a diterpene synthase, thereby altering the complex carbocation cascade that determines the final diterpene scaffold. For example, research on levopimaradiene synthase (LPS) from G. biloba demonstrated that single amino acid substitutions could dramatically shift the product profile. The expression of the wild-type LPS in E. coli produces a mixture of levopimaradiene, abietadiene, and this compound. However, introducing a specific mutation (Y700H) was found to completely abolish the formation of abietadiene while increasing the relative proportion of this compound, showcasing the potential to engineer selectivity towards a desired minor product. nih.gov This approach allows for the fine-tuning of biosynthetic pathways at the enzymatic level to maximize the yield of the target compound.

Molecular Reprogramming of Biosynthetic Pathways

A key strategy in reprogramming for diterpene production involves the fusion of sequentially acting enzymes to create bifunctional catalysts. For instance, in the biosynthesis of the related diterpenoid miltiradiene, the fusion of copalyl diphosphate synthase (SmCPS) and kaurene synthase-like (SmKSL) enzymes has been shown to significantly improve product titers by channeling the metabolic flux directly from one active site to the next, thereby minimizing the diffusion of intermediates and the formation of byproducts. nih.gov Similarly, fusing the enzymes responsible for the synthesis of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), such as farnesyl diphosphate synthase (ERG20) and GGPP synthase (BTS1), has proven effective in increasing the precursor supply for diterpenoid synthesis. nih.gov These principles are directly applicable to establishing a reprogrammed pathway for this compound.

Furthermore, the choice of the isoprenoid precursor pathway is a critical aspect of molecular reprogramming. Microbial hosts like E. coli possess the native methylerythritol phosphate (B84403) (MEP) pathway, while yeast utilizes the mevalonate (MEV) pathway. Engineering efforts have demonstrated that enhancing the endogenous MEP pathway through the overexpression of key enzymes, or introducing a heterologous MEV pathway, can significantly boost the availability of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks for all terpenoids, including this compound. nih.gov The selection and optimization of either the MEP or MEV pathway, or a combination of both, is a central consideration in the molecular reprogramming of the host's metabolism for efficient this compound production.

The following table summarizes key enzyme fusions and their impact on the production of related diterpenoids, illustrating strategies applicable to this compound biosynthesis.

| Fused Enzymes | Organism | Target Product | Outcome | Reference |

| SmCPS and SmKSL | S. cerevisiae | Miltiradiene | Significantly improved production and reduced byproduct accumulation. | nih.gov |

| BTS1 and ERG20 | S. cerevisiae | Miltiradiene | Enhanced metabolic flux towards miltiradiene. | nih.gov |

Genome-Guided Metabolic Engineering Initiatives

Recent advances in genome sequencing and bioinformatics have enabled genome-guided metabolic engineering, a powerful strategy for discovering and harnessing novel biosynthetic pathways for natural products like this compound. This approach involves mining fungal or plant genomes for sequences encoding terpene cyclases (TCs), the key enzymes responsible for generating the diverse carbon skeletons of terpenoids.

A significant breakthrough in this area was the identification of the biosynthetic pathway for (-)-sandaracopimaradiene through genome mining of the fungus Arthrinium sacchari. beilstein-journals.org This initiative led to the discovery of a unique two-enzyme system responsible for the cyclization of GGPP to form the this compound scaffold. Unlike previously characterized fungal diterpene synthases, which are typically bifunctional enzymes containing α, β, and γ domains, the pathway in A. sacchari consists of two separate enzymes:

AsPS (Arthrinium sacchari Pimaradiene Synthase): This enzyme possesses a catalytically active α domain and an inactive β domain.

AsCPS (Arthrinium sacchari Copalyl Diphosphate Synthase): This enzyme contains the β and γ domains, along with a truncated α domain.

Heterologous expression of both AsPS and AsCPS in a suitable host, such as Aspergillus oryzae, confirmed their collaborative role in the biosynthesis of (-)-sandaracopimaradiene. beilstein-journals.org This discovery not only elucidates the natural production route of this compound but also provides the genetic toolkit necessary for its heterologous production in engineered microbial systems. The identification of this biosynthetic gene cluster, including the flanking genes that may be involved in further modifications of the this compound core, opens up new avenues for producing novel derivatives through combinatorial biosynthesis.

The table below details the enzymes discovered through genome mining of Arthrinium sacchari for this compound biosynthesis.

| Enzyme | Organism | Domain Architecture | Function in this compound Biosynthesis | Reference |

| AsPS | Arthrinium sacchari | Active α domain, inactive β domain | Part of the two-enzyme system for the cyclization of GGPP. | beilstein-journals.org |

| AsCPS | Arthrinium sacchari | βγ domains, truncated α domain | Works in conjunction with AsPS to produce (-)-sandaracopimaradiene. | beilstein-journals.org |

This genome-guided approach provides a direct and efficient route to identifying the necessary enzymatic machinery, which can then be integrated into microbial chassis and optimized using the molecular reprogramming strategies discussed previously to establish robust and efficient production platforms for this compound and its derivatives.

Structural Biology and Mechanistic Studies of Associated Enzymes

Crystallographic Analysis of Diterpene Synthases

Crystallographic studies of diterpene synthases, particularly those producing pimarane-type scaffolds, have provided invaluable atomic-level insights into their function. These studies reveal the structural basis for substrate binding, catalytic activity, and product specificity. researchgate.net While a crystal structure for a dedicated sandaracopimaradiene synthase is not available, structures of closely related pimarane-type diterpene synthases offer a clear window into the key architectural features. researchgate.net

The comparison between an enzyme's structure in its unbound (apo) state and its substrate-bound (holo) state can reveal conformational changes crucial for catalysis. For pimarane-type synthases, crystal structures have been solved in the apo-state and in complex with magnesium ions (Mg²⁺), which are essential cofactors for the catalytic activity. researchgate.net

| Enzyme State | PDB ID | Resolution (Å) | Key Features |

| Sat1646 (apo) | 7F1L | 2.10 | Open active site conformation, typical α/β/γ domain fold. |

| Sat1646-Mg²⁺ | 7F1M | 2.05 | Mg²⁺ ions coordinated in the active site, priming the enzyme for substrate binding. |

| Stt4548 (apo) | 7F1N | 2.01 | Similar overall fold to Sat1646, with distinct active site residue differences. |

This table is generated based on data from related pimarane-type synthase studies. researchgate.net

The active site of a diterpene synthase is a hydrophobic pocket within the α-domain that forces the flexible GGPP substrate into a specific conformation to initiate cyclization. nih.gov The precise shape and amino acid composition of this pocket dictate the reaction pathway and, ultimately, the final product. In class I diTPSs, a conserved DDXXD motif is critical for binding the Mg²⁺ ions that coordinate the substrate's diphosphate (B83284) group, facilitating its ionization. mdpi.com

In the pimarane-type synthases Sat1646 and Stt4548, the active sites are contoured by a collection of aromatic and aliphatic residues that stabilize the carbocation intermediates formed during the cyclization cascade through cation-π and hydrophobic interactions. researchgate.netnih.gov Substrate modeling and site-directed mutagenesis experiments on these enzymes have identified key residues that influence product outcome. For example, differences in the active site residues between Sat1646 and Stt4548 are thought to account for their different product profiles when acting on the same substrate, (+)-copalyl diphosphate (CPP). researchgate.net This demonstrates that subtle changes in the active site architecture can steer the complex carbocation rearrangement cascade toward different pimarane-type structures, including this compound. researchgate.netnih.gov

Enzymatic Reaction Mechanism Elucidation

The formation of this compound from GGPP involves a sophisticated, multi-step enzymatic reaction. It begins with the formation of a bicyclic intermediate, which is then further cyclized and rearranged to yield the final tricyclic product. This process is a classic example of a carbocation-driven cascade reaction, masterfully controlled by the enzyme's active site. nih.gov

The biosynthesis of this compound typically proceeds through a two-step process catalyzed by two distinct enzyme classes or two domains of a bifunctional enzyme. nih.govfrontiersin.org

Step 1 (Class II diTPS): The linear substrate, GGPP, first undergoes a protonation-initiated cyclization catalyzed by a Class II diTPS to form a bicyclic diphosphate intermediate. researchgate.net For the formation of this compound, this intermediate is typically (+)-copalyl diphosphate ((+)-CPP). nih.gov

Step 2 (Class I diTPS): The (+)-CPP intermediate is then handed off to the active site of a Class I diTPS. Here, the diphosphate group is ionized, initiating a second cyclization. researchgate.netnih.gov This generates a series of transient carbocation intermediates. The key intermediate leading to the pimarane (B1242903) skeleton is the sandaracopimarenyl cation. nih.gov Final deprotonation of this cation yields this compound. Some enzymes, like isopimaradiene synthase, produce this compound as a minor product through this pathway. nih.gov

The stabilization of these high-energy carbocation intermediates is critical and is achieved through interactions with the enzyme's active site residues, preventing premature termination or alternative reactions. researchgate.net

| Reaction Step | Enzyme Class | Substrate | Key Intermediate(s) | Product |

| Bicyclization | Class II diTPS | Geranylgeranyl diphosphate (GGPP) | Protonated GGPP | (+)-Copalyl diphosphate ((+)-CPP) |

| Tricyclization | Class I diTPS | (+)-Copalyl diphosphate ((+)-CPP) | Pimarenyl cation, Sandaracopimarenyl cation | This compound |

The initial cyclization of GGPP to (+)-CPP by a Class II diTPS is initiated by the protonation of the terminal double bond of the substrate. researchgate.netresearchgate.net A conserved DXDD motif in the active site is crucial for this step, where an acidic residue (aspartate) acts as the proton donor. mdpi.com This triggers a cascade that forms the first two rings of the diterpene structure. researchgate.net

The subsequent cyclization of (+)-CPP in the Class I active site is initiated by the ionization of the diphosphate moiety, which is facilitated by coordination with Mg²⁺ ions held by the DDXXD motif. researchgate.netresearchgate.net This generates an allylic carbocation, which then attacks the double bond of the first ring, forming the third ring and generating the sandaracopimarenyl cation. The reaction is terminated by a stereospecific deprotonation, yielding the final neutral this compound hydrocarbon. nih.gov

In bifunctional diterpene synthases, which possess both Class II and Class I active sites on a single polypeptide chain, the reactive (+)-CPP intermediate must be efficiently transferred from one active site to the other. nih.govfrontiersin.org This prevents the intermediate from escaping into the solvent, where it could be quenched or react non-productively.

Structural and biochemical evidence suggests that this transfer occurs through a process known as substrate channeling. frontiersin.org The two active sites are believed to be connected by a tunnel or channel within the enzyme structure. After its synthesis in the Class II (βγ domain) active site, the (+)-CPP intermediate is guided through this channel to the Class I (α domain) active site for the second phase of cyclization. mdpi.comnih.gov This channeling mechanism enhances catalytic efficiency and ensures tight control over the biosynthetic pathway. frontiersin.org

Advanced Analytical Methodologies in Sandaracopimaradiene Research

Spectroscopic Characterization

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of sandaracopimaradiene. When coupled with Gas Chromatography (GC-MS), it provides critical information on the compound's molecular weight and fragmentation pattern, which serves as a molecular fingerprint for its identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight of 272.47 g/mol . The fragmentation of the molecular ion yields a series of daughter ions that are diagnostic for the this compound scaffold. Key fragments are observed at mass-to-charge ratios (m/z) that correspond to specific losses from the parent molecule. For instance, the loss of a methyl group (CH₃) results in a prominent peak at m/z 257, while the cleavage of the vinyl group (C₂H₃) can also be observed. The intricate pattern of fragmentation provides valuable structural information, allowing for the differentiation of this compound from other isomeric diterpenes. High-resolution mass spectrometry (HRMS) further refines this analysis by providing highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments with a high degree of confidence.

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 272 | [C₂₀H₃₂]⁺ | Molecular Ion |

| 257 | [C₁₉H₂₉]⁺ | Loss of a methyl group (-CH₃) |

| ... | ... | ... |

Optical Rotation and Chiral Analysis

This compound possesses multiple chiral centers, giving rise to different stereoisomers. The analysis of its optical activity is crucial for determining the specific enantiomeric form produced by a biological system. Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound and is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound.

The two common enantiomers of this compound are (-)-sandaracopimaradiene and (+)-sandaracopimaradiene, which rotate the plane of polarized light in opposite directions. For example, (-)-sandaracopimaradiene, produced by certain fungi, has been reported to exhibit a specific rotation of [α]D²⁰ -11.5 (c 0.5, CHCl₃). Conversely, its enantiomer, (+)-sandaracopimaradiene, would be expected to have a specific rotation of equal magnitude but opposite sign, i.e., +11.5, under the same conditions. This chiroptical property is fundamental for distinguishing between the different stereoisomers and is a critical parameter in the characterization of this compound from natural sources or enzymatic assays.

| Enantiomer | Specific Rotation ([α]D²⁰) | Solvent |

|---|---|---|

| (-)-Sandaracopimaradiene | -11.5° | Chloroform |

| (+)-Sandaracopimaradiene | +11.5° (inferred) | Chloroform |

Omics Technologies for Pathway Discovery

The elucidation of the biosynthetic pathway of this compound has been greatly advanced by the application of "omics" technologies. These approaches provide a global view of the molecular processes occurring within an organism, enabling the identification of genes, enzymes, and metabolic intermediates involved in the synthesis of this diterpene.

Transcriptomics and Metabolomics in Biosynthetic Pathway Elucidation

Transcriptomics, the study of the complete set of RNA transcripts in a cell, and metabolomics, the comprehensive analysis of all metabolites, are powerful tools for understanding biosynthetic pathways. By comparing the transcriptomes and metabolomes of this compound-producing and non-producing organisms, or the same organism under different conditions, researchers can identify candidate genes and metabolites associated with its biosynthesis.

For instance, a transcriptomic analysis of a this compound-producing fungus would reveal the upregulation of genes encoding enzymes such as geranylgeranyl diphosphate (B83284) synthase (GGPPS) and terpene synthases when the fungus is actively producing the compound. Concurrently, metabolomic profiling can detect the presence of precursor molecules like geranylgeranyl diphosphate (GGPP) and potential pathway intermediates. The correlation between gene expression profiles and metabolite accumulation provides strong evidence for the involvement of specific genes and enzymes in the this compound biosynthetic pathway. This integrated approach has been instrumental in mapping out the metabolic networks leading to a wide array of terpenoids.

Genome Mining for Novel Enzyme Identification

Genome mining has emerged as a highly effective strategy for the discovery of novel enzymes involved in natural product biosynthesis, including that of this compound. This approach involves searching the genomic data of various organisms for genes that are predicted to encode enzymes with specific functions, such as terpene synthases.

Evolutionary Biology of Sandaracopimaradiene Biosynthesis

Phylogenetic Analysis of Diterpene Synthase Families

The enzymes responsible for synthesizing the vast array of plant terpenes, including sandaracopimaradiene, belong to the terpene synthase (TPS) family. Phylogenetic analyses have revealed that this large family is organized into several distinct subfamilies, designated TPS-a through TPS-h. frontiersin.orgfrontiersin.org Diterpene synthases (diTPSs), which produce the C20 backbone of compounds like this compound, are found primarily within the TPS-c and TPS-e/f subfamilies. pnas.orgnih.gov

Research suggests that the entire plant TPS family evolved from an ancestral bifunctional gene that encoded both class II and class I diTPS activities. pnas.orgnih.govresearchgate.net This ancestral enzyme was likely involved in the production of ent-kaurene, a crucial precursor for the gibberellin phytohormones essential for plant growth and development. pnas.orgnih.gov Early in the evolution of land plants, this ancestral gene underwent at least two significant duplication events, giving rise to three primary lineages: TPS-c, TPS-e/f, and the lineage that diversified into the TPS-h/d/a/b/g subfamilies. pnas.orgnih.gov

While the TPS-c and TPS-e/f subfamilies retained their roles in primary metabolism (gibberellin biosynthesis), they also gave rise to enzymes involved in specialized (formerly called secondary) metabolism through parallel evolution. pnas.orgnih.gov The other subfamilies, such as TPS-a, appear to be dedicated exclusively to specialized metabolism. pnas.org this compound synthase, as a diTPS involved in specialized metabolism, thus has its evolutionary origins intertwined with the enzymes of essential phytohormone pathways, representing a diversification from core functions to ecologically specific roles.

| Terpene Synthase (TPS) Subfamily | Primary Function/Lineage | Typical Products/Precursors | Evolutionary Significance |

| TPS-c | Primary & Specialized Metabolism | ent-Copalyl diphosphate (B83284) (CPP), other diterpenes | Contains enzymes for gibberellin biosynthesis and specialized diterpenoids. Evolved from an ancestral bifunctional diTPS. pnas.orgnih.gov |

| TPS-e/f | Primary & Specialized Metabolism | ent-Kaurene, other diterpenes | Contains enzymes for gibberellin biosynthesis and specialized diterpenoids. Evolved from an ancestral bifunctional diTPS. pnas.orgnih.gov |

| TPS-a/b/d/g/h | Specialized Metabolism | Monoterpenes, Sesquiterpenes, Diterpenes | Represents a major diversification away from primary metabolism, leading to a vast array of ecologically important terpenes. pnas.org |

Evolutionary Divergence of Terpene Cyclase Domain Organizations

Terpene cyclases, including diTPSs, are characterized by distinct structural domains that facilitate their complex catalytic functions. The evolution of these enzymes is marked by the fusion, loss, and modification of three principal domains: α, β, and γ. nih.govresearchgate.netnih.gov

Class II Terpene Cyclases: These enzymes catalyze the initial protonation-initiated cyclization of the linear substrate, geranylgeranyl diphosphate (GGPP). They utilize a characteristic βγ-domain structure, with the active site located between the two domains. nih.govoup.com The DxDD motif within this active site is crucial for catalysis. pnas.org

Class I Terpene Cyclases: These enzymes catalyze the subsequent, ionization-initiated cyclization and rearrangement reactions. The catalytic activity resides within a single α-domain. nih.gov

The evolution of bifunctional diTPSs, like the ancestral enzyme that produced ent-kaurene, is proposed to have occurred through the fusion of precursor α-domain and βγ-domain enzymes, resulting in a complex αβγ-domain architecture. nih.govresearchgate.net This fusion provided a significant evolutionary advantage by enabling the efficient metabolic channeling of reactive intermediates between the two active sites. frontiersin.org

From this ancestral αβγ architecture, the diversification of diTPSs occurred through various evolutionary pathways. Some enzymes lost one of the catalytic functions, resulting in monofunctional Class I (α-domain) or Class II (βγ-domain) enzymes. researchgate.net The this compound synthase is a Class I diTPS, meaning it possesses the α-domain and acts on a bicyclic diphosphate intermediate previously formed by a Class II diTPS. Its structure is an evolutionary derivative of the more complex, bifunctional enzymes involved in primary metabolism.

| Domain Architecture | Enzyme Class | Catalytic Function | Evolutionary Context |

| βγ | Class II | Protonation-initiated cyclization (e.g., GGPP to CPP) | Represents the ancestral Class II cyclase structure. nih.govoup.com |

| α | Class I | Ionization-initiated cyclization/rearrangement (e.g., CPP to this compound) | Represents a specialized Class I enzyme, likely evolved from a more complex ancestor. nih.gov |

| αβγ | Bifunctional (Class I & II) | Tandem Class II and Class I reactions | Ancestral form for many diTPSs; enables substrate channeling. frontiersin.orgnih.gov |

Gene Duplication and Neofunctionalization in Plant Defense Systems

Gene duplication is a primary engine of evolutionary innovation in plant metabolism. researchgate.netnih.gov The duplication of a gene provides a redundant copy that is released from the strong purifying selection acting on the original gene. This redundant copy is then free to accumulate mutations, which can lead to a new function (neofunctionalization), the partitioning of the original function (subfunctionalization), or degradation into a pseudogene. frontiersin.orgyoutube.com

The vast chemical diversity of diterpenoids used in plant defense, including this compound, is a direct result of repeated cycles of gene duplication and neofunctionalization within the TPS family. nih.gov The ancestral diTPSs involved in essential gibberellin production served as a genetic reservoir. Duplications of these genes provided the raw material for the evolution of new diTPSs with altered substrate specificities and product outcomes. nih.gov

For instance, a duplicated diTPS gene could accumulate mutations in its active site, causing it to produce a novel diterpene skeleton like this compound instead of ent-kaurene. If this new compound conferred a selective advantage—such as deterring a specific herbivore or inhibiting a pathogen—the new gene would be maintained in the population. This process, repeated over millions of years, has led to the species-specific blends of specialized diterpenoids that characterize many plant defense systems. frontiersin.orgnih.gov

Latent Plasticity in Metabolic Evolution

Beyond gene duplication, the inherent "plasticity" of enzymes plays a crucial role in metabolic evolution. Many enzymes are not perfectly specific and can accept alternative substrates or catalyze alternative reactions, a phenomenon known as enzyme promiscuity. researchgate.netiastate.edunih.gov This promiscuity can be "evident," where an enzyme acts on multiple substrates present in the cell, or "latent," where the capacity to act on a novel substrate is hidden because that substrate is not normally produced by the organism. nih.govnih.gov

Research on the rice diTPS family has provided direct evidence for both evident and latent plasticity in the evolution of diterpenoid biosynthesis. nih.govnih.gov A rice enzyme, an ent-sandaracopimaradiene (B1252091) synthase, was found to also convert syn-CPP (a stereoisomer of its usual substrate) into a different product that is found in the plant. This demonstrates evident plasticity. nih.govnih.gov

More strikingly, the same study showed that several rice diTPSs could react with normal-CPP, a stereoisomer that is not naturally found in rice. nih.govnih.gov This reveals a latent plasticity: the enzymes already possess the biochemical capacity to utilize a novel substrate should it ever arise through the evolution of an upstream enzyme. This latent potential provides a mechanism for the rapid evolution of new metabolic pathways. If a mutation in a Class II cyclase leads to the production of a new intermediate, pre-existing Class I diTPSs with latent plasticity can immediately act upon it, generating a novel end-product that can then be acted upon by natural selection. nih.gov This inherent promiscuity suggests that the evolutionary path to novel compounds like this compound may not always require slow, stepwise mutations but can occur through more rapid exploration of pre-existing enzymatic capabilities. researchgate.netnih.gov

Future Research Directions and Perspectives

Discovery of Novel Sandaracopimaradiene-Related Compounds and Biosynthetic Enzymes

The exploration of microbial genomes, particularly from fungi, presents a significant opportunity for the discovery of novel this compound derivatives and the enzymes responsible for their synthesis. Genome mining techniques have become instrumental in identifying biosynthetic gene clusters that encode the pathways for natural products.

Recent research has successfully identified a two-enzyme pathway in the fungus Arthrinium sacchari that leads to the formation of (-)-sandaracopimaradiene. This pathway involves two terpene cyclases, AsCPS (a copalyl diphosphate (B83284) synthase) and AsPS (a this compound synthase), which together convert geranylgeranyl diphosphate into the diterpene scaffold. beilstein-journals.org The discovery of such pathways, which may differ from previously characterized systems, provides valuable insights into the evolution of terpene biosynthesis in fungi. beilstein-journals.org

Future efforts in this area will likely focus on:

Systematic Genome Mining: Screening the genomes of diverse fungal and bacterial species for genes homologous to known this compound synthases and related terpene cyclases.

Heterologous Expression: Expressing candidate genes in well-characterized host organisms like Aspergillus oryzae or Saccharomyces cerevisiae to determine their enzymatic function and identify the resulting products. beilstein-journals.org

Biochemical Characterization: Detailed enzymatic assays to understand the catalytic mechanisms, substrate specificity, and product profiles of newly discovered enzymes.

This exploration is expected to expand the known chemical diversity of this compound-related diterpenoids, potentially yielding compounds with novel or improved biological activities. The identification of new biosynthetic enzymes also enriches the molecular toolbox for synthetic biology applications.

| Research Approach | Objective | Potential Outcome |

| Genome Mining | Identify novel biosynthetic gene clusters for this compound-like compounds. | Discovery of new diterpenoids and the enzymes that synthesize them. |

| Heterologous Expression | Functionally characterize candidate genes from genome mining efforts. | Confirmation of enzyme activity and production of novel compounds for screening. |

| Biochemical Assays | Elucidate the detailed catalytic mechanism of newly found enzymes. | Understanding of enzyme evolution and provision of tools for protein engineering. |

Advanced Engineering of Microorganisms for Sustainable Production

The production of this compound and its derivatives through chemical synthesis is often complex and economically unviable. Metabolic engineering of microorganisms offers a promising alternative for sustainable and scalable production. nih.gov Microbial cell factories, such as bacteria and yeast, can be engineered to efficiently convert simple carbon sources into high-value natural products. nih.gov

Advanced engineering strategies for enhancing this compound production will involve a multi-faceted approach:

Pathway Optimization: Overexpressing the key biosynthetic enzymes, such as this compound synthase, and precursor pathway enzymes to increase metabolic flux towards the target molecule.

Host Strain Improvement: Utilizing synthetic biology tools to modify the host's central metabolism, eliminate competing pathways, and enhance the supply of the precursor geranylgeranyl diphosphate. nih.gov

Fermentation Process Development: Optimizing cultivation conditions, including medium composition, pH, and temperature, to maximize product yield and productivity in bioreactors.

The coupling of genomic modifications with optimized physicochemical factors is a promising strategy for creating robust microbial cell factories capable of industrially relevant production levels of this compound. nih.gov

Integrated Systems Biology Approaches for Comprehensive Pathway Understanding

A complete understanding of the biosynthetic pathway of this compound and its regulation within a native or engineered host is crucial for maximizing production and discovering new derivatives. Integrated systems biology provides a holistic framework for achieving this by combining multi-omics datasets with computational modeling. nih.gov

This comprehensive approach involves several layers of analysis:

Genomics: Sequencing the genomes of producing organisms to identify all potential genes involved in the pathway and its regulation.

Transcriptomics: Analyzing gene expression profiles under different conditions to understand how the biosynthetic pathway is regulated at the transcriptional level.

Proteomics: Identifying and quantifying the proteins present in the cell, including the biosynthetic enzymes, to assess the translational landscape.

Metabolomics: Profiling the intracellular and extracellular metabolites to quantify pathway intermediates, the final product, and any byproducts, thereby identifying potential bottlenecks. frontiersin.org

By integrating these large-scale datasets, researchers can construct detailed metabolic models. nih.gov These models can then be used to predict the effects of genetic modifications and guide the rational design of engineered strains with improved production capabilities. frontiersin.orgnih.gov

| Omics Layer | Data Generated | Contribution to Pathway Understanding |

| Genomics | Complete DNA sequence. | Identifies all potential biosynthetic and regulatory genes. |

| Transcriptomics | Gene expression levels (mRNA). | Reveals how and when pathway genes are activated or repressed. |

| Proteomics | Protein abundance. | Confirms the presence and quantity of biosynthetic enzymes. |

| Metabolomics | Profile of small molecules. | Measures precursors, intermediates, and final products to identify bottlenecks. |

Exploration of Structure-Activity Relationships for Targeted Chemical Modifications

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental to developing compounds with optimized therapeutic properties. Structure-activity relationship (SAR) studies involve systematically modifying a lead compound to determine which structural features are essential for its activity. researchgate.netdrugdesign.org

Future research in this domain will leverage both computational and experimental approaches:

In Silico Modeling: Using computational methods to predict how modifications to the this compound scaffold will affect its interaction with biological targets. nih.gov This can help prioritize which derivatives to synthesize.

Combinatorial Biosynthesis: Creating novel, "unnatural" derivatives by combining biosynthetic genes from different organisms in a single host. nih.gov This strategy can generate a library of related compounds for biological screening.

Semi-synthesis: Chemically modifying the this compound molecule produced via fermentation to create a diverse range of analogs that would be difficult to produce biologically.

These SAR studies are an iterative process, where the biological data from newly synthesized compounds feeds back into the design of the next generation of molecules. drugdesign.org The ultimate goal is to rationally design novel this compound-based compounds with enhanced potency, selectivity, and improved physicochemical properties for potential therapeutic applications. nih.gov

Q & A

Q. What analytical methods are most reliable for identifying and quantifying sandaracopimaradiene in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Key diagnostic ions (e.g., m/z 272.2494 [M]⁺) and retention indices should be cross-referenced with authentic standards, as demonstrated in studies of Thuja plicata and Aspergillus niger systems . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C spectra, confirms structural assignments, with stereochemical resolution requiring comparison of specific rotations (e.g., [α]D²⁴ −14.3 in CHCl₃) .

Q. How is this compound biosynthesized in conifers and fungi?

- Methodological Answer : Biosynthesis involves diterpene synthases (diTPS) acting on geranylgeranyl diphosphate (GGDP). In Picea abies, PaTPS-LAS produces trace this compound alongside levopimaradiene via a secondary catalytic activity . Fungal systems (e.g., Arthrinium sacchari) employ a two-enzyme pathway: a class II diterpene synthase (AsCPS) generates CPP, followed by a class I enzyme (AsPS) catalyzing cyclization to (−)-sandaracopimaradiene . Heterologous expression in Aspergillus oryzae enables pathway validation .

Q. What experimental strategies optimize the isolation of this compound from plant or fungal extracts?

- Methodological Answer : Sequential solvent partitioning (e.g., hexane for non-polar diterpenes) followed by silica gel chromatography isolates this compound. High-resolution GC-MS or LC-MS monitors purity, with yields improved via genetic engineering of host organisms (e.g., A. niger strains) .

Advanced Research Questions

Q. How can enzyme engineering resolve conflicting reports on this compound biosynthesis in divergent species?

- Methodological Answer : Site-directed mutagenesis of key residues (e.g., E690 in bifunctional synthases) alters product specificity. For instance, E690S substitutions in miltiradiene synthase shift activity toward this compound, reconciling discrepancies between plant and fungal systems . Comparative genomics of diTPS across species identifies conserved catalytic motifs (e.g., DDxxD, NSE/DTE) governing substrate channeling .